2,6-Dichloro-3-methylisonicotinic acid
Overview
Description
2,6-Dichloro-3-methylisonicotinic acid is a chemical compound with the CAS Number: 1256835-40-1 and Linear Formula: C7H5Cl2NO2 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-methylisonicotinic acid is represented by the formula C7H5Cl2NO2 . The InChI Code for this compound is 1S/C7H5Cl2NO2/c1-3-4(7(11)12)2-5(8)10-6(3)9/h2H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dichloro-3-methylisonicotinic acid is 206.03 g/mol . It is typically stored in an inert atmosphere at 2-8°C . The physical form of this compound is a white to off-white powder or crystals .Scientific Research Applications
Application in Agriculture
- Specific Scientific Field : Agriculture, specifically plant disease prevention .
- Summary of the Application : 2,6-Dichloro-3-methylisonicotinic acid (INA) is used as a synthetic inducer of plant resistance against bacteria and fungi . It’s part of a strategy based on activating the plant’s natural defenses. The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, it’s mentioned that INA is used as an elicitor, a substance that stimulates the immune system of plants .
- Results or Outcomes : INA was first discovered as a synthetic inducer of plant resistance and has shown to increase the resistance of pepper, pear, and rice to diseases caused by pathogens .
Application in Plant Protection
- Specific Scientific Field : Plant Protection, specifically against the Tobacco Mosaic Virus (TMV) .
- Summary of the Application : INA is used as a potential inducer of plants’ natural immune system . It has been tested on tobacco plants infected by the TMV .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, it’s mentioned that INA and its derivatives are used as elicitors, substances that stimulate the immune system of plants .
- Results or Outcomes : INA stimulates Systemic Acquired Resistance (SAR) in tobacco plants, making them resistant to pathogens such as TMV .
Application in Synthetic Chemistry
- Specific Scientific Field : Synthetic Chemistry .
- Summary of the Application : INA and its derivatives are used as potential inducers of plants’ natural immune system . This article presents preparation, characterization, phytotoxicity, and plant resistance induction efficacy of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, it’s mentioned that INA and its derivatives are used as elicitors, substances that stimulate the immune system of plants .
- Results or Outcomes : INA stimulates Systemic Acquired Resistance (SAR) in tobacco plants, making them resistant to such pathogens as tobacco mosaic virus (TMV), Cercospora nicotianae, Peronospora tabacina, Phytophthora parasitica var. Nicotianae, and P. syringae pv. Tabaci .
Safety And Hazards
The safety information available indicates that 2,6-Dichloro-3-methylisonicotinic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
properties
IUPAC Name |
2,6-dichloro-3-methylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-4(7(11)12)2-5(8)10-6(3)9/h2H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYNDQHXDSFICB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-methylisonicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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